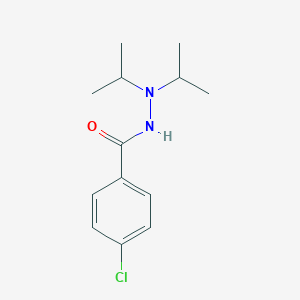

4-chloro-N',N'-diisopropylbenzohydrazide

説明

4-Chloro-N',N'-diisopropylbenzohydrazide is a benzohydrazide derivative characterized by a 4-chlorobenzoyl core linked to a diisopropyl-substituted hydrazide group. Benzohydrazides are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-parasitic effects, often modulated by substituents on the aromatic ring or hydrazide moiety .

特性

分子式 |

C13H19ClN2O |

|---|---|

分子量 |

254.75g/mol |

IUPAC名 |

4-chloro-N',N'-di(propan-2-yl)benzohydrazide |

InChI |

InChI=1S/C13H19ClN2O/c1-9(2)16(10(3)4)15-13(17)11-5-7-12(14)8-6-11/h5-10H,1-4H3,(H,15,17) |

InChIキー |

KTWYEIPPGIKSHX-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |

正規SMILES |

CC(C)N(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural Features and Physical Properties

Benzohydrazide derivatives share a common core structure (Ar–CO–NH–NH–R) but differ in substituents, which significantly influence their physical and chemical behaviors. Key examples from the evidence include:

Key Observations :

- Electron-withdrawing groups (e.g., chloro) enhance stability and influence reactivity .

- Bulky substituents (e.g., quinazolinone, diisopropyl) may reduce solubility but improve binding to biological targets .

Anticancer Activity

- Compound 5f: 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed potent inhibition against breast cancer cells (MCF-7 IC₅₀ = 13.2 μM; MDA-MB-468 IC₅₀ = 8.2 μM) with selective toxicity toward cancer cells .

- Indole-based derivatives : Schiff bases like 4-chloro-N′-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide exhibit antitumor activity by intercalating DNA or inhibiting kinases .

Anti-Leishmanial Activity

- (E)-4-Chloro-N′-(coumarin-indole hybrids) : IC₅₀ values of 21.5–24.2 μM against Leishmania parasites, attributed to the hybrid pharmacophore strategy .

Antimicrobial and Antioxidant Activity

- Schiff bases (S1–S4) : Derivatives with methoxy or thiophene substituents demonstrated moderate antimicrobial activity (e.g., against S. aureus and E. coli) and DPPH radical scavenging (IC₅₀ ~50–80 μM) .

Crystallographic and Conformational Insights

- Torsional Flexibility: In sulfonohydrazide derivatives (e.g., 4-chloro-N′-(4-nitrobenzylidene)benzenesulfonohydrazide), the C–S–N–N torsion angle ranges from −62.4° to 56.8°, affecting molecular planarity and intermolecular interactions .

- Hydrogen Bonding : Crystal structures of Schiff base derivatives reveal NH···O and CH···Cl interactions stabilizing supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。